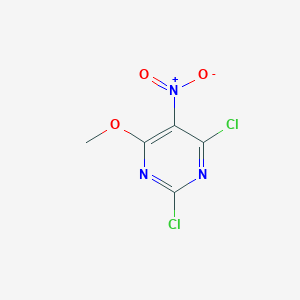

2,4-Dichloro-5-nitro-6-methoxypyrimidine

Description

Properties

Molecular Formula |

C5H3Cl2N3O3 |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

2,4-dichloro-6-methoxy-5-nitropyrimidine |

InChI |

InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3 |

InChI Key |

BKHVSYXPBSYAEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Electronic Landscape: A Theoretical Guide to Substituted Dichloronitropyrimidines for Drug Discovery

This technical guide provides a comprehensive theoretical exploration of substituted dichloronitropyrimidines, with a primary focus on 2,4-dichloro-5-nitropyrimidine. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document delves into the fundamental electronic properties, reactivity, and potential for rational drug design inherent to this class of molecules, grounding these insights in established theoretical and computational chemistry principles.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The introduction of specific substituents, such as chlorine atoms and a nitro group, dramatically alters the electronic landscape of the pyrimidine core, bestowing upon it unique reactivity and potential for targeted drug design. This guide will dissect the theoretical underpinnings of these alterations, providing a predictive framework for the chemical behavior of substituted dichloronitropyrimidines.

Electronic Properties and Reactivity: A Tale of Two Chlorines

The defining characteristic of 2,4-dichloro-5-nitropyrimidine is the presence of two reactive chlorine atoms at the C2 and C4 positions, and a potent electron-withdrawing nitro group at C5. This arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the functionalization of this scaffold.

The Influence of the Nitro Group: Activating the Ring for Nucleophilic Attack

The nitro group (-NO2) is a strong electron-withdrawing group, and its position at C5 has a profound impact on the electron density of the pyrimidine ring. This deactivation of the ring as a whole makes it highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during SNAr reactions.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A critical consideration in the synthetic utility of 2,4-dichloro-5-nitropyrimidine is the regioselectivity of nucleophilic substitution: will an incoming nucleophile replace the chlorine at the C2 or the C4 position? Theoretical principles, particularly Frontier Molecular Orbital (FMO) theory and analysis of the stability of reaction intermediates, provide a clear prediction.

While direct computational studies on 2,4-dichloro-5-nitropyrimidine are not extensively available in the public domain, we can draw strong parallels from the closely analogous system, 2,4-dichloro-5-nitropyridine. In the case of the pyridine analog, nucleophilic attack occurs preferentially at the C4 position. This selectivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group, a stabilizing effect that is not possible with attack at the C2 position.

This principle is expected to hold for 2,4-dichloro-5-nitropyrimidine. The attack at the C4 position allows for the delocalization of the negative charge of the intermediate onto the nitro group, thereby lowering the activation energy for this pathway compared to attack at the C2 position.

Diagram: Regioselectivity of SNAr on 2,4-Dichloro-5-nitropyrimidine

Caption: Favored vs. Disfavored pathways for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

A deeper understanding of the regioselectivity can be gained from Frontier Molecular Orbital (FMO) theory. The reaction between a nucleophile (HOMO) and an electrophile (LUMO) is governed by the interaction of these orbitals. In the case of SNAr, the nucleophile attacks the atom with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

In some substituted dichloropyrimidines, the energy difference between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be small. In such cases, both orbitals may need to be considered to predict the site of nucleophilic attack. However, given the powerful directing effect of the C5-nitro group, it is highly probable that the LUMO will be the dominant factor in determining the regioselectivity for 2,4-dichloro-5-nitropyrimidine.

Computational Methodologies for Studying Dichloronitropyrimidines

To quantitatively assess the theoretical properties of substituted dichloronitropyrimidines, a range of computational chemistry techniques can be employed. These methods provide invaluable insights into the electronic structure, reactivity, and potential biological activity of these molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying systems like dichloronitropyrimidines.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Molecule Building: Construct the 3D structure of the substituted dichloronitropyrimidine using a molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: Specify the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)). The choice of functional and basis set will depend on the desired accuracy and available computational resources.

-

Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.

-

Properties: Request the calculation of molecular orbitals (for FMO analysis), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).

-

-

Job Submission: Submit the input file to a high-performance computing cluster.

-

Analysis of Results:

-

Optimized Geometry: Visualize the optimized structure and confirm that all vibrational frequencies are real.

-

FMO Analysis: Visualize the HOMO and LUMO to identify the regions of highest electron density and susceptibility to nucleophilic/electrophilic attack. Note the energy gap between the HOMO and LUMO, which is an indicator of chemical reactivity.

-

Atomic Charges: Analyze the calculated atomic charges to identify electrophilic and nucleophilic sites within the molecule.

-

MEP Analysis: Visualize the MEP map. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

-

Diagram: Computational Workflow for Theoretical Analysis

Caption: A typical workflow for theoretical property analysis.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR)

Beyond understanding intrinsic reactivity, theoretical methods can be used to predict the potential of substituted dichloronitropyrimidines as drug candidates.

-

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. It is a powerful tool for virtual screening of compound libraries and for understanding the molecular basis of drug-target interactions.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Data Summary: Key Theoretical Descriptors and Their Implications

| Theoretical Property | Computational Method | Implication for Dichloronitropyrimidines |

| LUMO Energy & Distribution | DFT | Predicts the most electrophilic sites for nucleophilic attack (expected to be C4). A lower LUMO energy indicates higher reactivity. |

| Atomic Charges | DFT (Mulliken, NBO) | Quantifies the electrophilicity of the C2 and C4 positions, providing further insight into regioselectivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Visually identifies the electron-deficient regions of the molecule that are most susceptible to nucleophilic attack. |

| Reaction Barrier Heights | DFT (Transition State Search) | Quantitatively determines the activation energies for nucleophilic attack at C2 and C4, providing a definitive prediction of regioselectivity. |

| Binding Affinity | Molecular Docking | Predicts the potential of substituted dichloronitropyrimidine derivatives to bind to specific biological targets. |

| Predicted Biological Activity | QSAR | Can be used to guide the design of new derivatives with improved potency and selectivity. |

Conclusion and Future Directions

The theoretical properties of substituted dichloronitropyrimidines, particularly 2,4-dichloro-5-nitropyrimidine, are dominated by the powerful electron-withdrawing effect of the nitro group. This substituent activates the pyrimidine ring for nucleophilic aromatic substitution and directs incoming nucleophiles to the C4 position with high regioselectivity. This predictable reactivity makes these compounds highly valuable scaffolds in medicinal chemistry.

Future theoretical and computational studies should focus on generating specific data for a wider range of substituted dichloronitropyrimidines. The development of robust QSAR models for this class of compounds would be particularly valuable for accelerating the discovery of new drug candidates. The continued synergy between theoretical predictions and experimental validation will undoubtedly unlock the full potential of this versatile and promising class of molecules.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

-

Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Executive Summary & Structural Context[1][2][3][4]

This guide details the spectroscopic and physicochemical profile of 2,4-Dichloro-5-nitro-6-methoxypyrimidine (

The molecule is characterized by a highly electron-deficient pyrimidine ring. The presence of the nitro group at the C5 position activates the C2, C4, and C6 positions toward nucleophilic aromatic substitution (

Critical Analytical Note: Unlike many pyrimidine intermediates, this molecule possesses no ring protons . Consequently, Proton NMR (

Spectroscopic Data Profile

The following data represents the authoritative spectral signature required for lot release and structural confirmation.

A. Nuclear Magnetic Resonance (NMR)[2][5][6][7]

Solvent: DMSO-

1. Proton NMR (

-NMR)

The spectrum is defined by its simplicity. Any signals in the aromatic region (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.05 – 4.15 | Singlet (s) | 3H | Deshielded methoxy group due to the electron-poor pyrimidine ring. |

2. Carbon-13 NMR (

-NMR)

The spectrum must exhibit exactly 5 distinct signals .

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| 56.5 | Methoxy carbon. | ||

| 128.0 – 132.0 | Quaternary (Cq) | C5 ( | Shielded relative to C2/4/6; characteristic of C-Nitro in pyrimidines. |

| 154.0 – 156.0 | Quaternary (Cq) | C2 ( | Located between two nitrogens; typically the most upfield of the substituted ring carbons. |

| 158.0 – 160.0 | Quaternary (Cq) | C4 ( | Activated by ortho-nitro group. |

| 168.0 – 170.0 | Quaternary (Cq) | C6 ( | Most deshielded ring carbon due to direct oxygen attachment. |

B. Mass Spectrometry (MS)

Technique: LC-MS (ESI+ or APCI) or GC-MS (EI).

Molecular Formula:

| m/z Value | Intensity (Approx) | Origin | Interpretation |

| 223 | 100% | Base peak (ESI). | |

| 225 | ~65% | ||

| 227 | ~10% |

Diagnostic Criterion: The 9:6:1 peak intensity ratio is the definitive signature of a dichloro-species. Deviation from this ratio indicates dechlorination or contamination with mono-chloro derivatives.

C. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 1540 – 1560 | Asymmetric Stretch | |

| 1340 – 1360 | Symmetric Stretch | |

| 1050 – 1100 | C-O Stretch | |

| 700 – 800 | C-Cl Stretch | Aryl Chloride |

Synthetic Logic & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. The target is synthesized via controlled nucleophilic substitution of 2,4,6-Trichloro-5-nitropyrimidine .

Reaction Pathway Visualization

Figure 1: Synthetic pathway and origin of primary impurities. Control of stoichiometry is critical to prevent the formation of the dimethoxy impurity.

Impurity Markers

-

Over-reaction (Dimethoxy): Look for a second methoxy singlet in

-NMR (approx 4.0 ppm) and a shift in the isotope pattern in MS (from 9:6:1 to 3:1 for mono-chloro). -

Hydrolysis (Pyrimidinone): Broad peaks in the 10–12 ppm range (

or

Validated Analytical Protocol

Method A: HPLC Purity Analysis

Use this method for quantitative purity assessment.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold)

-

2-15 min: 5%

95% B -

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (nitro-aromatic absorption).

-

Retention Logic: The target is moderately lipophilic.

-

Elution Order: Hydrolyzed species (polar) < Target < Dimethoxy Impurity (more lipophilic).

-

Method B: NMR Sample Preparation

Use this method for structural identity.

-

Weigh 10-15 mg of the solid sample into a clean vial.

-

Add 0.6 mL of DMSO-

(preferred over -

Sonicate for 30 seconds.

-

Acquire at least 16 scans for

and 256 scans for

Analytical Decision Tree (Triage)

Use this logic flow to interpret your data during process development.

Figure 2: Analytical triage logic for confirming the identity of 2,4-Dichloro-5-nitro-6-methoxypyrimidine.

Safety & Handling (E-E-A-T)

-

Sensitization Warning: Chloropyrimidines are potent skin sensitizers. They can cause severe contact dermatitis. All handling must occur in a fume hood with double-gloving (Nitrile).

-

Energetic Potential: The combination of a nitro group on a strained aromatic ring suggests potential thermal instability. Avoid heating bulk material above 80°C without DSC (Differential Scanning Calorimetry) validation.

-

Reactivity: The compound reacts violently with strong nucleophiles (amines, thiols) and bases. Store under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis by atmospheric moisture.

References

- Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and spectral shifts).

-

PubChem Compound Summary. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]

-

Ariger, M., et al. (2006). Nucleophilic Aromatic Substitution on Nitropyrimidines. Tetrahedron Letters, 47, 8897. (Mechanistic grounding for regioselectivity).

A Guide to the Structural Elucidation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine: A Multi-Technique Approach

Abstract

The unequivocal structural determination of synthetic organic compounds is a cornerstone of chemical research and development, particularly in the fields of medicinal chemistry and materials science. 2,4-Dichloro-5-nitro-6-methoxypyrimidine represents a highly functionalized heterocyclic scaffold, offering multiple reaction sites for further chemical elaboration. Its utility as a building block is entirely dependent on the precise and confirmed arrangement of its substituents. This technical guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of this specific molecule. We will detail an integrated analytical workflow, explaining not just the procedural steps but the scientific rationale behind the selection of each technique. This document is intended for researchers and drug development professionals, providing field-proven insights into the application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction for the definitive characterization of complex small molecules.

Introduction: The Imperative for Unambiguous Characterization

The pyrimidine core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The specific substitution pattern of a pyrimidine derivative dictates its chemical reactivity, physical properties, and biological activity. For a molecule like 2,4-Dichloro-5-nitro-6-methoxypyrimidine, which contains two reactive chloro-substituents, a directing nitro group, and a methoxy group, confirming the regiochemistry is not merely an academic exercise—it is a prerequisite for its rational use in any synthetic campaign. An incorrect structural assignment would lead to the synthesis of unintended molecules, wasting significant resources and potentially generating misleading biological data.

This guide outlines a systematic and self-validating workflow to confirm the molecular structure, moving from foundational data regarding molecular formula to the intricate details of atomic connectivity.

Foundational Analysis: Molecular Formula and Isotopic Signature

Before delving into detailed structural connectivity, the first step is to confirm the molecular formula (C₅H₃Cl₂N₃O₃). High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This precision allows for the confident determination of the elemental composition. For 2,4-Dichloro-5-nitro-6-methoxypyrimidine, we also anticipate a distinctive isotopic pattern due to the presence of two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[2] This results in a characteristic cluster of peaks for the molecular ion (M), where the M+2 peak (one ³⁷Cl) and M+4 peak (two ³⁷Cls) have predictable relative intensities. This isotopic signature is a powerful validation tool for confirming the number of chlorine atoms in the molecule.[3]

Expected HRMS Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅H₃Cl₂N₃O₃ |

| Monoisotopic Mass | 222.9552 |

| M Peak (²³⁵Cl) | m/z 222.9552 |

| M+2 Peak (¹³⁵Cl, ¹³⁷Cl) | m/z 224.9522 |

| M+4 Peak (²³⁷Cl) | m/z 226.9493 |

| Relative Intensity Ratio | ~9:6:1 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Perform analysis in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this molecule, positive mode ([M+H]⁺) or negative mode ([M-H]⁻ or M⁻) could be viable.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.

-

Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass calculated for C₅H₃Cl₂N₃O₃. Verify that the observed isotopic pattern and intensity ratios match the theoretical values for a molecule containing two chlorine atoms.

Functional Group Identification: Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[4][5] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of bonds within the molecule. For 2,4-Dichloro-5-nitro-6-methoxypyrimidine, we expect to see distinct signals for the nitro group, the aromatic C=N bonds of the pyrimidine ring, the C-O bond of the methoxy group, and the C-Cl bonds.[6][7]

Expected FTIR Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro Group | Asymmetric N-O Stretch | 1520 - 1570 |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1380 |

| Pyrimidine Ring | C=N / C=C Stretch | 1550 - 1650 |

| Methoxy Group | C-O-C Stretch | 1050 - 1250 |

| Methoxy Group | C-H Stretch | 2850 - 2960 |

| Chloro Group | C-Cl Stretch | 700 - 850 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As the compound is a low-melting solid, the sample can be analyzed as a thin film between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of strong bands in the 1550 cm⁻¹ and 1350 cm⁻¹ regions would provide strong evidence for the nitro group.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[8] For this specific compound, a combination of ¹H and ¹³C NMR, potentially supplemented by 2D techniques, will allow for the unambiguous assignment of the structure.

Expertise & Rationale: A critical feature of the target molecule, 2,4-Dichloro-5-nitro-6-methoxypyrimidine, is the absence of any protons directly attached to the pyrimidine ring . All positions are substituted. This makes the ¹H NMR spectrum deceptively simple but also places greater importance on the ¹³C NMR and 2D correlation experiments to confirm the substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show only one signal: a singlet corresponding to the three equivalent protons of the methoxy group. Its chemical shift will be influenced by the electronic environment of the pyrimidine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial. It should display five distinct carbon signals: four for the pyrimidine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are highly diagnostic of their environment (e.g., attachment to Cl, N, or the methoxy group).

2D NMR (HMBC) Spectroscopy

To definitively link the methoxy group to the C6 position, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. This experiment shows correlations between protons and carbons that are separated by two or three bonds. We would expect to see a cross-peak between the methoxy protons (~4.0 ppm) and the C6 carbon of the pyrimidine ring, providing unequivocal evidence for the C-O-C linkage at that specific position.

Predicted NMR Data (in CDCl₃):

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | 1D Proton | ~4.0 - 4.2 | Singlet | 3H, -OCH₃ |

| ¹³C | 1D Carbon | ~160 - 170 | Singlet | C6-OCH₃ |

| ~155 - 165 | Singlet | C2-Cl / C4-Cl | ||

| ~155 - 165 | Singlet | C2-Cl / C4-Cl | ||

| ~125 - 135 | Singlet | C5-NO₂ | ||

| ~55 - 60 | Singlet | -OCH₃ |

| ¹H-¹³C | HMBC | N/A | Cross-peak | -OCH₃ protons to C6 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

HMBC: Acquire a 2D gHMBCAD spectrum, optimizing the long-range coupling delay (typically ~8 Hz) to observe ²JCH and ³JCH correlations.

-

-

Analysis:

-

Integrate the ¹H NMR singlet to confirm it represents three protons.

-

Identify all five signals in the ¹³C NMR spectrum.

-

In the HMBC spectrum, locate the correlation between the proton signal of the methoxy group and one of the pyrimidine ring carbons. This carbon is, by definition, C6.

-

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[1][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It will not only confirm the connectivity but also provide exact bond lengths and angles.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Analysis: The resulting structural model will provide a definitive map of all atoms, confirming the 2,4-dichloro-5-nitro-6-methoxy substitution pattern.

Integrated Analysis and Visualization

The power of this workflow lies in the convergence of data from independent analytical techniques. The HRMS confirms the elemental formula, the FTIR identifies the necessary functional groups, the NMR establishes the precise atom-to-atom connectivity, and X-ray crystallography provides a definitive 3D picture.

Workflow Visualization

The logical flow of the structural elucidation process can be visualized as follows:

Caption: Integrated workflow for structural elucidation.

NMR Connectivity Visualization

The key HMBC correlation confirming the position of the methoxy group is visualized below.

Caption: Key ³J HMBC correlation from methoxy protons to C6.

Conclusion

The structural elucidation of 2,4-Dichloro-5-nitro-6-methoxypyrimidine is a clear example of the necessity of a multi-technique analytical approach. Relying on a single piece of data is insufficient and can be misleading. By systematically combining the information from mass spectrometry, infrared spectroscopy, and multi-dimensional NMR, a scientist can build a robust and verifiable case for the proposed structure. For ultimate confirmation, particularly for novel compounds intended for high-value applications like drug development, single-crystal X-ray diffraction serves as the final arbiter. This integrated workflow ensures scientific integrity and provides the solid foundational data required for all subsequent research.

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2026).

- Papanastasiou, M., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.

- ResearchGate. (n.d.).

- Benchchem. (2025). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Höbartner, C., & Silverman, S. K. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic.

- PubMed. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure.

- ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Amanote Research. (n.d.). (PDF) Design, Synthesis, and X-Ray Crystal Structures of....

- MDPI. (2024).

- ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b.

- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.

- PubMed. (2006).

- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry.

- Labinsights. (2023).

- ResearchGate. (n.d.).

- Modern Analytical Technique for Characteriz

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-dichloro-5-nitro-6-methoxypyrimidine, a highly functionalized pyrimidine derivative and a valuable building block in the development of novel therapeutic agents and agrochemicals. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

The synthesis is logically approached as a two-step process. It begins with the exhaustive chlorination of a suitable pyrimidine precursor, 5-nitrobarbituric acid, to yield the key intermediate, 2,4,6-trichloro-5-nitropyrimidine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with sodium methoxide to introduce the methoxy group at the C6 position, affording the target molecule.

Part 1: Synthesis of the Key Intermediate: 2,4,6-Trichloro-5-nitropyrimidine

The initial step involves the conversion of the hydroxyl groups of 5-nitrobarbituric acid (the keto-enol tautomer of which is a pyrimidine-2,4,6-triol) into chlorides. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent. The reaction is typically facilitated by an organic base, such as N,N-diethylaniline, which acts as a proton scavenger and catalyst.[1]

Reaction Mechanism: Chlorination

The mechanism involves the initial formation of a dichlorophosphate ester at the pyrimidine hydroxyl groups. The presence of a tertiary amine base facilitates the subsequent nucleophilic attack by chloride ions (from POCl₃), leading to the displacement of the phosphate group and formation of the C-Cl bond. This process is repeated for all three hydroxyl groups to yield the fully chlorinated pyrimidine ring. The use of excess POCl₃ often serves as both the reagent and the solvent.[2]

Experimental Protocol: Chlorination of 5-Nitrobarbituric Acid

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials:

-

5-Nitrobarbituric acid (dilituric acid)

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Toluene

-

Crushed ice

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask, add 5-nitrobarbituric acid (1.0 eq).

-

In the fume hood, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq), which will act as both reagent and solvent.

-

Begin stirring the suspension and slowly add N,N-diethylaniline (1.1 eq) dropwise. The addition may be slightly exothermic.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Workup (Critical Step): Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Ensure efficient ventilation.

-

Once the quenching is complete and the ice has melted, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,4,6-trichloro-5-nitropyrimidine, which can be used in the next step or purified further by recrystallization or chromatography.

Quantitative Data Summary (Chlorination)

| Parameter | Value/Description | Rationale |

| Reagents | 5-Nitrobarbituric acid, POCl₃, N,N-diethylaniline | The tri-hydroxy precursor is required for forming the trichloro-intermediate. POCl₃ is the chlorinating agent.[2] |

| Stoichiometry | 1.0 eq Substrate : 5-10 eq POCl₃ : 1.1 eq Base | Excess POCl₃ drives the reaction to completion and acts as a solvent. The base neutralizes the HCl produced. |

| Temperature | 105-110 °C (Reflux) | Sufficient thermal energy is required to overcome the activation energy for the chlorination of the heterocyclic ring. |

| Reaction Time | 3-5 hours | Typical duration for complete conversion, should be monitored by TLC/HPLC. |

| Expected Yield | 80-90% | This reaction is generally efficient, but yields can be affected by the efficacy of the workup procedure.[3] |

Part 2: Synthesis of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

This step involves a regioselective nucleophilic aromatic substitution (SNAr). The highly electrophilic 2,4,6-trichloro-5-nitropyrimidine intermediate reacts with one equivalent of sodium methoxide. The strong electron-withdrawing nitro group at the C5 position activates the adjacent C4 and C6 positions for nucleophilic attack. Due to steric and electronic factors, substitution occurs preferentially at one of these positions over the C2 position.

Mechanism & Regioselectivity

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C2, C4, or C6) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group. The subsequent loss of a chloride ion restores aromaticity and yields the product. The precise control of stoichiometry (using only one equivalent of the nucleophile) is crucial to prevent further substitution and the formation of di- or tri-methoxylated byproducts.

Overall Synthetic Workflow

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Methoxylation

Safety Precaution: Sodium methoxide is a strong base and is corrosive. Methanol is flammable and toxic. Handle with appropriate PPE in a fume hood.

Materials:

-

2,4,6-Trichloro-5-nitropyrimidine

-

Sodium methoxide (NaOCH₃) solution in methanol, or solid sodium methoxide

-

Anhydrous methanol

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine

Equipment:

-

Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

-

Magnetic stirrer and stir bar

-

Ice-water bath

Procedure:

-

Dissolve the crude 2,4,6-trichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol in a three-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the stirred pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows consumption of the starting material.

-

Workup: Quench the reaction by adding deionized water.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to afford pure 2,4-dichloro-5-nitro-6-methoxypyrimidine.

Quantitative Data Summary (Methoxylation)

| Parameter | Value/Description | Rationale |

| Reagents | 2,4,6-Trichloro-5-nitropyrimidine, Sodium Methoxide | The trichloro-intermediate is the electrophile; sodium methoxide provides the nucleophile.[4][5] |

| Stoichiometry | 1.0 eq Substrate : 1.0 eq NaOCH₃ | Precise control is critical to ensure mono-substitution and prevent the formation of undesired byproducts. |

| Temperature | 0 °C to Room Temperature | Low initial temperature controls the exothermic reaction and enhances regioselectivity. |

| Reaction Time | 3-5 hours | Sufficient time for the SNAr reaction to proceed to completion at a controlled temperature. |

| Expected Yield | 70-85% | The regioselective nature of this reaction typically leads to good yields of the desired product. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (Chlorination) | Incomplete reaction. Hydrolysis of product during workup. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC/HPLC. Perform the quench step rapidly at low temperature and proceed immediately to extraction. |

| Formation of di/tri-methoxylated byproducts in Step 2 | Excess sodium methoxide used. Reaction temperature too high. | Use precisely 1.0 equivalent of sodium methoxide. Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly. |

| Incomplete reaction in Step 2 (Methoxylation) | Insufficient sodium methoxide. Low reaction temperature/short reaction time. | Ensure the sodium methoxide reagent is not degraded and is accurately measured. After initial stirring at low temperature, ensure the reaction is allowed to proceed at room temperature for a sufficient duration. |

| Product decomposition | The 5-nitropyrimidine core can be sensitive to strong bases or high temperatures. | Avoid excessive heating during workup and purification. Use mild conditions where possible. |

References

- Krackov, M. H. (n.d.). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.

- ResearchGate. (n.d.). Chlorination of 5-nitro-6-methyluracil and its N(1),N(3)-dimethyl analogue with molecular chlorine. Request PDF.

-

Sun, Z., & Yu, S. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available at: [Link]

- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

- ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

- Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent.

- ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka.

- ChemicalBook. (n.d.). 2,4-Dichloro-5-methoxypyrimidine synthesis.

- Advanced ChemBlocks. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine.

- Chem-Impex. (n.d.). 2,4,6-Trichloro-5-nitropyrimidine.

- Benchchem. (n.d.). A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.

- eScholarship. (n.d.). Light-promoted aromatic denitrative chlorination.

- EPA. (n.d.). 2,4,6-trichloro-5-nitropyrimidine - Hazard Genotoxicity.

-

PubMed. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Water Research, 141, 235-244. Available at: [Link]

- PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine.

- ResearchGate. (n.d.). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Request PDF.

- UNIPI. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline.

-

Omar, B., et al. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Organic Chemistry: Current Research. Available at: [Link]

-

TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal. Available at: [Link]

- Reddit. (2023). UKnowWho Question. r/Mcat.

- Pearson+. (n.d.). Predict the major products of the following reactions. (a) 2,4-di.... Study Prep.

Sources

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

Application Note: A Guide to the Regioselective Amination of 2,4-Dichloro-5-nitro-6-methoxypyrimidine

Abstract: The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these molecules often relies on the sequential, regioselective functionalization of dihalopyrimidine precursors via Nucleophilic Aromatic Substitution (SNAr). This application note provides a detailed guide for researchers on navigating the complex reactivity of 2,4-dichloro-5-nitro-6-methoxypyrimidine. This specific substrate presents a unique synthetic challenge due to the competing electronic influences of the C5-nitro and C6-methoxy substituents. We will dissect the mechanistic principles governing regioselectivity and provide field-proven, step-by-step protocols to selectively install amine nucleophiles at either the C4 or C2 position, thereby enabling precise control over molecular design and accelerating drug discovery workflows.

Part 1: Mechanistic Insights - A Tale of Two Positions

The functionalization of 2,4-dichloropyrimidines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This pathway involves the attack of a nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of a chloride leaving group.

For most 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position over the C2 position.[2][3][4][5] This preference is generally attributed to the greater electron deficiency (higher LUMO coefficient) at the C4 carbon.[4][6][7] However, the substitution pattern on our target molecule, 2,4-dichloro-5-nitro-6-methoxypyrimidine , introduces a fascinating electronic conflict.

-

The C5-Nitro Group: As a powerful electron-withdrawing group (EWG), the nitro substituent strongly activates the ring for SNAr. Its position at C5 significantly enhances the electrophilicity of the adjacent C4 position, strongly directing nucleophilic attack to this site.[2][4][8][9]

-

The C6-Methoxy Group: Conversely, the methoxy group is an electron-donating group (EDG). When positioned at C6, an EDG can reverse the conventional regioselectivity, favoring substitution at the C2 position.[4][10][11] Quantum mechanical studies suggest that a C6-methoxy group alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), increasing its contribution at the C2 position.[10][11]

This electronic "tug-of-war" is the central challenge. As illustrated below, the C5-NO₂ group activates C4, while the C6-OMe group promotes C2 reactivity. The outcome of the reaction is therefore not predetermined and can be steered by carefully selecting the reaction conditions and the nature of the amine nucleophile.

Caption: Competing electronic effects governing regioselectivity.

Part 2: Experimental Protocols & Strategic Execution

Leveraging the mechanistic principles discussed, we can devise distinct strategies to achieve selective amination. The choice of protocol is dictated by the desired regioisomer and the nature of the amine.

Protocol 1: Standard SNAr for Preferential C4-Amination

This protocol leverages the powerful activating effect of the C5-nitro group, which generally overrides the C6-methoxy effect for most primary and secondary amines, leading to the C4-amino product as the major isomer.

Rationale: Standard thermal conditions with a non-nucleophilic base are sufficient for the highly activated substrate. Solvents like n-butanol or DMF facilitate the reaction, and a slight excess of the amine drives the reaction to completion.

Materials:

-

2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Solvent (e.g., n-Butanol, DMF, or NMP)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

To a clean, dry reaction vessel under an inert atmosphere, add 2,4-dichloro-5-nitro-6-methoxypyrimidine and the chosen anhydrous solvent (approx. 0.1 M concentration).

-

Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Work-up: If using DMF or NMP, pour the mixture into ice-water and extract with an organic solvent like ethyl acetate (3x). If using n-butanol, concentrate the mixture under reduced pressure.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-chloro-5-nitro-6-methoxypyrimidine.

Protocol 2: Tertiary Amine-Mediated SNAr for C2-Selectivity

A remarkable exception to the general C4-selectivity rule for 5-nitro-substituted dichloropyrimidines has been reported when using tertiary amines as nucleophiles.[8][9][12] This method provides excellent selectivity for the C2 position, followed by an in situ N-dealkylation to yield the secondary amine product. This provides a powerful and often overlooked strategy to access the C2-aminated scaffold.

Rationale: The precise mechanism for this reversal is complex, but it provides a reliable synthetic route to otherwise difficult-to-access isomers. The reaction proceeds under simple thermal conditions, making it highly practical.

Materials:

-

2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

-

Tertiary Amine (e.g., Triethylamine, N-Methylmorpholine) (2.0 - 3.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Reaction vessel, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

Combine 2,4-dichloro-5-nitro-6-methoxypyrimidine and the tertiary amine in the chosen anhydrous solvent.

-

Heat the reaction mixture to reflux (for MeCN) or stir at room temperature (for more reactive amines in DCM).

-

Monitor the reaction closely by LC-MS for the formation of the N-dealkylated product. Reaction times can vary from 4 to 24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Work-up & Purification: Directly purify the residue by flash column chromatography. The polarity of the product will be significantly different from the starting material. This method often yields clean products with straightforward purification.

Protocol 3: Palladium-Catalyzed Amination for Enhanced C4-Selectivity

For cases where the standard SNAr (Protocol 1) yields an inseparable mixture of C4 and C2 isomers, a palladium-catalyzed cross-coupling reaction (a form of Buchwald-Hartwig amination) can dramatically improve C4 selectivity, particularly with aliphatic secondary amines.[3][13][14]

Rationale: The mechanism shifts from SNAr to a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The steric and electronic environment of the palladium catalyst complex strongly favors interaction at the C4 position, leading to superior regiocontrol.

Materials:

-

2,4-dichloro-5-nitro-6-methoxypyrimidine (1.0 eq)

-

Aliphatic Secondary Amine (1.2 eq)

-

Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu, or Cs₂CO₃) (1.5 eq)

-

Anhydrous Toluene or Dioxane

-

Reaction vessel, Schlenk flask or glovebox, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

In a glovebox or under a strict inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the 2,4-dichloro-5-nitro-6-methoxypyrimidine and the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool the mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Part 3: Data Summary and Workflow

The appropriate synthetic strategy depends entirely on the desired outcome. The table below summarizes the recommended approaches.

| Desired Product | Recommended Nucleophile | Protocol | Key Rationale |

| 4-Amino-2-chloro Isomer | Primary/Secondary Amines | Protocol 1 | Thermodynamically favored product due to C5-NO₂ activation. |

| 4-Amino-2-chloro Isomer | Aliphatic Secondary Amines | Protocol 3 | Overcomes poor selectivity from Protocol 1 via catalytic control. |

| 2-Amino-4-chloro Isomer | Tertiary Amines | Protocol 2 | Exploits unique reactivity pattern for C2-selective SNAr and dealkylation. |

The following workflow provides a decision-making framework for approaching the synthesis.

Caption: Experimental decision workflow for regioselective amination.

Part 4: Structural Verification

Confirming the identity of the resulting regioisomer is critical. 1H NMR spectroscopy is a powerful tool for this purpose. In the 2,4-dichloro-5-nitro-6-methoxypyrimidine starting material, the C-H proton is absent. Upon monosubstitution with an amine (R-NH₂), a new N-H proton signal will appear. More importantly, the chemical environment of the methoxy protons (-OCH₃) will be different for each isomer, providing a diagnostic handle for structural assignment. Further confirmation can be achieved with 2D NMR techniques (HSQC, HMBC) and mass spectrometry.

References

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. BenchChem.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.

- Nucleophilic aromatic substitution. Wikipedia.

- What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange.

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki coupling reactions with dichloronitropyrimidines

Application Note: Precision Suzuki-Miyaura Coupling of Dichloronitropyrimidines

Executive Summary & Strategic Importance

The dichloronitropyrimidine scaffold—specifically 2,4-dichloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine —represents a "privileged structure" in modern drug discovery. It serves as the electrophilic core for a vast array of kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors) where the pyrimidine ring mimics the ATP purine base.

The presence of the 5-nitro group (

-

Hyper-Reactivity: The substrate is prone to hydrolysis and non-specific nucleophilic attacks (

) even by weak bases. -

Regioselectivity: In 2,4-dichloro-5-nitropyrimidine, distinguishing between the C2 and C4 positions is the primary synthetic hurdle.

This guide provides a validated, mechanistic approach to controlling regioselectivity and suppressing side reactions during Suzuki-Miyaura cross-coupling.

Mechanistic Insight: The Regioselectivity Paradigm

To master this reaction, one must understand the electronic landscape of the substrate.

Electronic Activation by the Nitro Group

The 5-nitro group activates the pyrimidine ring through both inductive (

-

C4 Position: This position is adjacent to a ring nitrogen and para to the nitro group. It is the most electron-deficient site and the primary target for oxidative addition by Palladium(0).

-

C2 Position: This position is flanked by two ring nitrogens but is meta to the nitro group. While still reactive, it is electronically distinct from C4.

Rule of Thumb: Under standard Suzuki conditions (Pd(0)/Carbonate base), oxidative addition occurs preferentially at C4 due to the lower bond dissociation energy of the C4-Cl bond induced by the para-nitro resonance contribution.

Pathway Visualization

Figure 1: Kinetic preference for C4-oxidative addition in 5-nitropyrimidine scaffolds.

Critical Experimental Parameters

The choice of reagents is dictated by the instability of the nitropyrimidine starting material.

| Parameter | Recommendation | Rationale |

| Catalyst | Standard choice. The labile | |

| Base | Crucial: Avoid strong alkoxides ( | |

| Solvent | DME/Water or Dioxane/Water (3:1) | Aqueous mixtures are essential for the solubility of the inorganic base. DME (Dimethoxyethane) often provides better selectivity than THF. |

| Temperature | 60°C - 80°C | Start low. High temperatures (>100°C) promote bis-coupling (reaction at both C2 and C4) and hydrolysis. |

| Stoichiometry | 1.05 eq. Boronic Acid | Strict limiting reagent control is required to prevent bis-coupling. |

Detailed Protocols

Protocol A: C4-Selective Mono-Arylation of 2,4-Dichloro-5-nitropyrimidine

Target: Synthesis of 2-chloro-4-aryl-5-nitropyrimidines.

Reagents:

-

2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

- (0.05 equiv / 5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Degassing (Critical): Charge a reaction vial with DME. Sparge with argon or nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Substrate Addition: Add 2,4-dichloro-5-nitropyrimidine, the arylboronic acid, and the Pd catalyst to the vial under an inert curtain.

-

Base Addition: Add the degassed aqueous

solution via syringe. -

Reaction: Seal the vessel and heat to 65°C . Monitor by LC-MS or TLC every 30 minutes.

-

Checkpoint: The reaction is typically complete within 1-3 hours.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

) and brine ( -

Purification: Flash column chromatography.

-

Note: The product is less polar than the starting material but hydrolysis byproducts (pyrimidinols) are very polar.

-

Protocol B: Sequential Bis-Arylation (Synthesis of 2,4-Diaryl-5-nitropyrimidines)

Target: Installing two different aryl groups. Step 1 follows Protocol A. Step 2 installs the second group at C2.

Reagents (for Step 2):

-

2-Chloro-4-aryl-5-nitropyrimidine (Isolated from Protocol A)

-

Second Arylboronic acid (1.5 equiv)

- (0.05 equiv) — Switching catalyst helps overcome the lower reactivity of C2.

- (3.0 equiv, solid or aqueous)

-

1,4-Dioxane (0.2 M)

Procedure:

-

Dissolve the C4-substituted intermediate in dioxane.

-

Add the second boronic acid, base, and catalyst.

-

Heat: This step requires higher energy. Heat to 90°C - 100°C for 4-12 hours.

-

Monitoring: Watch for the disappearance of the monochloride. If the reaction stalls, add fresh catalyst (2 mol%).

Handling 4,6-Dichloro-5-nitropyrimidine

This substrate is symmetrical (

-

The Challenge: Once the first coupling occurs, the molecule becomes desymmetrized. The resulting product is less electron-deficient than the starting material, which naturally helps prevent over-reaction (bis-coupling), but statistical mixtures are still possible.

-

Optimization: Use a slight excess of the dichloride (1.2 equiv) relative to the boronic acid to ensure mono-coupling. Unreacted starting material can be easily separated chromatographically.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Hydrolysis (OH product) | Base is too strong or water content too high. | Switch from |

| Bis-coupling (C2+C4) | Temperature too high or excess boronic acid. | Lower temp to 50°C. Add boronic acid dropwise as a solution over 1 hour. |

| No Reaction at C2 | C2 is sterically hindered or deactivated. | Switch to a more active catalyst system like Pd-XPhos G3 or Pd(dtbpf)Cl₂ . Increase temp to 110°C (microwave). |

| Black Precipitate | "Pd Black" formation (catalyst decomposition). | Insufficient degassing. Ligand oxidation. Add 10 mol% free |

Workflow Diagram

Figure 2: Decision tree for synthesis planning.

References

-

Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Source: MDPI (Molecules), 2021.

-

URL:[Link]

-

Inversion of Selectivity (C2 vs C4)

-

One-Pot Double Coupling Strategies

-

General Suzuki Coupling Mechanism & Conditions

Sources

- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocols: Strategic Synthesis of Trisubstituted Pyrimidines for Antimalarial Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Antimalarial Drug Discovery

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat, with hundreds of thousands of deaths recorded annually.[1] The widespread emergence of parasite resistance to frontline treatments, including artemisinin-based combination therapies (ACTs), necessitates an urgent and continuous search for new antimalarial agents with novel mechanisms of action.[1][2]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its diverse pharmacological activities.[3][4] In the context of malaria, pyrimidine derivatives have been instrumental, most notably in the form of antifolate drugs like pyrimethamine, which target the essential parasite enzyme dihydrofolate reductase (DHFR).[5][6] The chemical tractability of the pyrimidine ring allows for systematic structural modifications, making it an ideal framework for developing extensive compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[7][8] This guide details robust synthetic strategies for creating 2,4,6-trisubstituted pyrimidines, a class of compounds that has shown significant promise against Plasmodium falciparum, and outlines the subsequent protocols for their biological evaluation.[3][9]

Core Synthetic Strategies: Building the Trisubstituted Pyrimidine Core

The generation of a diverse library of trisubstituted pyrimidines hinges on flexible and efficient synthetic methodologies. Two primary strategies have proven highly effective: multicomponent condensation reactions for rapid scaffold assembly and stepwise functionalization of a pre-formed pyrimidine core for controlled diversification.

Strategy 1: Multicomponent Reactions (MCRs) - The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[10][11] While this classic method typically yields dihydropyrimidones, modern variations and subsequent oxidation steps provide a rapid entry point to highly functionalized pyrimidine derivatives.[12][13] The primary advantage of this approach is its operational simplicity and atom economy, allowing for the rapid generation of a core structure.

Strategy 2: Stepwise Functionalization via Cross-Coupling

A more versatile and widely adopted strategy for generating precisely substituted pyrimidines involves the stepwise functionalization of a halogenated pyrimidine core.[14] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally powerful tools for this purpose.[15] This method offers superior control over regioselectivity, which is critical for SAR studies. Starting with commercially available di- or trichloropyrimidines, sequential, site-selective coupling reactions can be performed by exploiting the differential reactivity of the halogenated positions (typically C4 > C6 > C2 > C5).[16][17] This allows for the controlled introduction of diverse aryl and heteroaryl moieties, which are often key for potent antimalarial activity.[9][17]

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine via Sequential Suzuki-Miyaura Coupling

This protocol describes a representative, field-proven method for synthesizing a 2,4,6-trisubstituted pyrimidine library, starting from 2,4,6-trichloropyrimidine. The strategy leverages the inherent reactivity differences of the chlorine atoms to achieve regioselective substitution.

Workflow Overview

The workflow involves three sequential palladium-catalyzed Suzuki coupling reactions. The first reaction occurs at the most reactive C4 and C6 positions, followed by substitution at the less reactive C2 position. This controlled approach is essential for building molecular diversity.

Caption: Detailed workflow for sequential Suzuki coupling reactions.

Experimental Protocol: Synthesis of 4,6-Diaryl-2-chloro-pyrimidine (Step 1 & 2 Example)

Causality: We begin by reacting 2,4,6-trichloropyrimidine with two equivalents of the first arylboronic acid. The higher reactivity of the C4 and C6 positions allows for a disubstitution reaction, while the C2 position remains largely unreacted under these conditions.[17] Increasing the temperature for subsequent steps is necessary to overcome the higher activation energy required for coupling at the more electron-rich C2 position.

| Component | Role | Amount (for 1 mmol scale) | Molar Eq. |

| 2,4,6-Trichloropyrimidine | Starting Material | 183.4 mg | 1.0 |

| Arylboronic Acid | Coupling Partner | 2.2 mmol | 2.2 |

| Pd(PPh₃)₄ (Tetrakis) | Palladium Catalyst | 35 mg | 0.03 |

| Sodium Carbonate (Na₂CO₃) | Base | 318 mg (3.0 mmol) | 3.0 |

| 1,4-Dioxane | Solvent | 8 mL | - |

| Water | Co-solvent | 2 mL | - |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trichloropyrimidine (1.0 mmol), the desired arylboronic acid (2.2 mmol), and sodium carbonate (3.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

-

Heat the reaction mixture to 95°C and stir vigorously for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4,6-diaryl-2-chloropyrimidine intermediate.

Note: For the subsequent coupling at the C2 position, the purified intermediate is subjected to similar reaction conditions, often with a stronger base (e.g., K₃PO₄) and higher temperature (105-110°C) to facilitate the reaction.

Compound Characterization: A Self-Validating System

The structural integrity of each synthesized compound must be rigorously confirmed. This validation underpins the trustworthiness of any subsequent biological data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the number and environment of protons and carbons.[4][18] The disappearance of the pyrimidine proton signal and the appearance of new aromatic signals confirm successful coupling.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, providing an exact mass measurement.[4]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups present in the molecule.[4]

| Analysis Type | Expected Result for a Trisubstituted Pyrimidine |

| ¹H NMR | Absence of initial pyrimidine ring protons; presence of characteristic aromatic signals corresponding to the coupled aryl groups. |

| ¹³C NMR | Signals corresponding to the substituted pyrimidine carbons and the newly introduced aryl rings. |

| HRMS (ESI+) | A molecular ion peak [M+H]⁺ that matches the calculated exact mass to within ±5 ppm. |

Protocol: In Vitro Antimalarial Activity Screening

The ultimate goal is to assess the biological activity of the synthesized compounds against the malaria parasite, Plasmodium falciparum. A standard, robust assay is the SYBR Green I-based microassay, which measures parasite DNA replication.[7]

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in a suitable culture medium to achieve the final desired concentrations for the assay.[19]

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum in human erythrocytes at 3-5% hematocrit under standard conditions (37°C, 5% CO₂, 5% O₂).[6][19][20] Synchronize the parasites to the ring stage.

-

Assay Plating: In a 96-well microtiter plate, add the serially diluted compounds. Subsequently, add the parasitized erythrocyte culture (final hematocrit ~2.5%, parasitemia ~0.5-1%). Include positive (parasites + drug-free medium) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plates for 72 hours under the same culture conditions.

-

Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer. This dye intercalates with any double-stranded DNA, fluorescing upon binding.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of parasite DNA. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

| Compound ID | Substitution Pattern (R¹, R², R³) | IC₅₀ vs. 3D7 (nM) [Hypothetical] | IC₅₀ vs. W2 (nM) [Hypothetical] | Selectivity Index (SI) |

| Lead-01 | Phenyl, Phenyl, Phenyl | 250 | 450 | >100 |

| Opt-02 | 4-F-Phenyl, Pyridyl, Phenyl | 35 | 60 | >500 |

| Opt-03 | 4-Cl-Phenyl, Pyridyl, Morpholine | 15 | 25 | >1000 |

| Pyrimethamine | (Reference Control) | 10 | 850 | >2000 |

Conclusion

The trisubstituted pyrimidine scaffold remains a highly viable and promising framework for the discovery of next-generation antimalarial drugs. The strategic choice between multicomponent reactions for rapid library generation and stepwise functionalization via cross-coupling for controlled, precision synthesis allows researchers to tailor their approach to the specific goals of their drug discovery program. The robust protocols for synthesis, characterization, and biological evaluation outlined here provide a comprehensive and self-validating pathway from chemical design to actionable biological data, paving the way for the identification of potent new candidates to combat the global threat of malaria.

References

-